3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

Catalog No.
S13991485
CAS No.
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

Product Name

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

IUPAC Name

3-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H

InChI Key

OUMXHCSIWMDBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)C=O.Cl

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is an organic compound with the molecular formula C10H9N2OCl. It is characterized by a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both the aromatic benzene and the heterocyclic pyrazole enhances its chemical properties, making it a valuable intermediate in synthetic organic chemistry.

  • Oxidation: The aldehyde group can be oxidized to form 3-(1H-pyrazol-4-yl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 3-(1H-pyrazol-4-yl)benzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups depending on the electrophile used, such as alkyl halides or acyl chlorides.

Common Products Formed

Reaction TypeProduct
Oxidation3-(1H-pyrazol-4-yl)benzoic acid
Reduction3-(1H-pyrazol-4-yl)benzyl alcohol
SubstitutionVarious substituted pyrazole derivatives

The biological activity of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is primarily linked to its interactions with biological targets. It has been studied as a potential inhibitor of various enzymes, leveraging the ability of the pyrazole ring to form hydrogen bonds and other interactions with active sites. This compound may also exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further pharmacological evaluation .

The synthesis of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically involves the following steps:

  • Formation of Hydrazone: Reacting 4-formylbenzoic acid with hydrazine hydrate yields a hydrazone intermediate.
  • Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
  • Hydrochloride Formation: Treatment of the resulting pyrazole derivative with hydrochloric acid produces the hydrochloride salt.

This method allows for the efficient production of the compound while maintaining high purity levels.

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride has several significant applications:

  • Intermediate in Organic Synthesis: It serves as a crucial building block for synthesizing various heterocyclic compounds.
  • Biological Research: Used in studies related to enzyme inhibition and drug discovery, particularly in developing bioactive molecules.
  • Industrial Uses: Employed in producing specialty chemicals and as a reagent in various chemical processes .

Studies on 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride have focused on its interactions with biological macromolecules. Its mechanism of action often involves binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug development, where understanding these interactions can lead to more effective therapeutic agents.

Several compounds share structural similarities with 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(1H-Pyrazol-1-yl)benzaldehyde99662-34-70.84
1-Phenylpyrazole-4-carboxaldehyde54605-72-00.83
(3-(1H-Pyrazol-1-yl)phenyl)methanamine687635-04-70.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine368870-03-50.82
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride1107632-13-20.81

Uniqueness

The uniqueness of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride lies in its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds. Its distinct structural features allow for targeted applications in enzyme inhibition and synthetic organic chemistry, setting it apart from other pyrazole derivatives .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

208.0403406 g/mol

Monoisotopic Mass

208.0403406 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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